DISPERSE RED 65

Description

Structure

3D Structure

Properties

IUPAC Name |

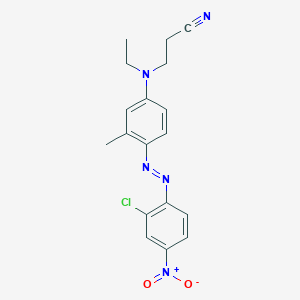

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-3-23(10-4-9-20)14-5-7-17(13(2)11-14)21-22-18-8-6-15(24(25)26)12-16(18)19/h5-8,11-12H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOOSPBGGKYHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864692 | |

| Record name | Disperse Red N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16586-43-9 | |

| Record name | Disperse Red 65 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16586-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016586439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disperse Red N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Disperse Red 65

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 65, identified by the CAS number 12223-38-0, is a monoazo disperse dye characterized by its dark red hue.[1] Belonging to the single azo class of dyes, it is primarily utilized in the dyeing of synthetic fibers such as polyester, acetate, and triacetate.[1][2] The synthesis of this compound is a well-established process in industrial dye chemistry, primarily involving a two-step reaction pathway: diazotization followed by azo coupling.[2] This technical guide provides a detailed overview of the synthesis pathway, experimental protocols, and characterization data for this compound.

Synthesis Pathway

The synthesis of this compound is a classic example of azo dye formation, a cornerstone of organic synthesis. The overall process can be broken down into two primary stages:

-

Diazotization of 2-Chloro-4-nitroaniline: The process begins with the diazotization of the primary aromatic amine, 2-chloro-4-nitroaniline. This reaction is typically conducted in an acidic medium, such as hydrochloric acid, at a low temperature (0-5 °C) with the addition of sodium nitrite. The low temperature is crucial to ensure the stability of the resulting diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt of 2-chloro-4-nitroaniline is then coupled with the coupling component, 3-(Ethyl(m-tolyl)amino)propanenitrile.[1] This electrophilic aromatic substitution reaction results in the formation of the final this compound dye molecule. The pH of the reaction medium is a critical parameter in the coupling step, and it is often adjusted to be mildly acidic or neutral to facilitate the reaction.

The overall synthesis workflow can be visualized as follows:

Experimental Protocols

Synthesis of the Coupling Component: 3-(Ethyl(m-tolyl)amino)propanenitrile

A general method for the synthesis of N-substituted propanenitriles involves the cyanoethylation of the corresponding amine.

Methodology:

-

In a round-bottom flask, combine N-ethyl-m-toluidine and a slight excess of acrylonitrile.

-

The reaction can be carried out without a solvent or in a polar aprotic solvent like acetonitrile.

-

The mixture is typically stirred at room temperature or with gentle heating for several hours to overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess acrylonitrile and solvent (if used) are removed under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diazotization of 2-Chloro-4-nitroaniline

Methodology:

-

In a beaker or flask equipped with a stirrer and a thermometer, suspend 2-chloro-4-nitroaniline in a dilute solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. The temperature should be carefully maintained below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the completion of the diazotization reaction.

-

The resulting solution contains the diazonium salt of 2-chloro-4-nitroaniline and should be used immediately in the subsequent coupling reaction.

Azo Coupling Reaction

Methodology:

-

In a separate reaction vessel, dissolve the coupling component, 3-(Ethyl(m-tolyl)amino)propanenitrile, in a suitable solvent, such as acetic acid or an alcohol-water mixture.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

The pH of the reaction mixture is a critical parameter and should be maintained in the weakly acidic to neutral range (pH 4-7). This can be achieved by the addition of a buffer solution, such as sodium acetate.

-

A colored precipitate of this compound will form during the addition.

-

After the complete addition of the diazonium salt solution, continue stirring the reaction mixture in the cold for another 1-2 hours to ensure complete coupling.

-

The solid dye is then collected by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried.

Data Presentation

While specific quantitative data for the synthesis of this compound is scarce in publicly available literature, the following tables outline the expected data points and characteristic spectroscopic features for azo dyes of this class.

Table 1: Physicochemical and Yield Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₈ClN₅O₂[1] |

| Molecular Weight | 371.82 g/mol [1] |

| Appearance | Dark red powder[1] |

| Melting Point | Not reported |

| Yield | Not reported |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Wavelength/Shift | Assignment |

| UV-Vis (λmax) | ~500 nm | π-π* transition of the azo chromophore[2] |

| FT-IR (cm⁻¹) | ~1550-1610 | N=N stretching (azo group)[2] |

| ~1340-1380 & ~1510-1560 | N-O stretching (nitro group) | |

| ~2240-2260 | C≡N stretching (nitrile group) | |

| ¹H NMR (ppm) | 6.5-8.5 | Aromatic protons |

| 1.0-4.0 | Aliphatic protons (ethyl and propanenitrile groups) | |

| ¹³C NMR (ppm) | 110-160 | Aromatic carbons |

| 115-125 | Nitrile carbon | |

| 10-60 | Aliphatic carbons |

Synthesis Pathway Diagram

References

DISPERSE RED 65 CAS 12223-38-0 physicochemical data

An In-depth Technical Guide on the Physicochemical Data of DISPERSE RED 65 (CAS 12223-38-0)

Introduction

This compound, identified by the CAS Registry Number 12223-38-0, is a single azo class dye.[1] It presents as a dark red powder and is primarily utilized for dyeing synthetic fibers such as polyester, acetate, and triacetate.[1] Its application also extends to polyvinyl chloride and wool/polyester blended fabrics.[1][2] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its analysis, and relevant chemical pathways.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below, providing key identifiers and structural information.

| Identifier | Value |

| CAS Registry Number | 12223-38-0[1][3][4] |

| C.I. Name | This compound, C.I. 11228[1] |

| Molecular Formula | C₁₈H₁₈ClN₅O₂[1][5][6] |

| Molecular Weight | 371.82 g/mol [1][4][5][6] |

| IUPAC Name | 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile[5] |

| Canonical SMILES | CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl)C[5] |

| InChIKey | BHOOSPBGGKYHCM-UHFFFAOYSA-N[4][5] |

| Molecular Structure Class | Single Azo[1] |

Quantitative Physicochemical Properties

The following table outlines key quantitative data points for this compound.

| Property | Value |

| Physical Appearance | Dark red powder[1] |

| Density | 1.25 g/cm³[7] |

| Hydrogen Bond Acceptor Count | 6[5] |

| XLogP3-AA | 4.7[5] |

| Acute Oral Toxicity (Rat) | LD50 > 5,000 mg/kg[8] |

| Acute Dermal Toxicity (Rat) | LD50 > 2,000 mg/kg[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, characterization, and quantification of this compound.

Synthesis: Diazotization and Azo Coupling

The manufacturing of this compound follows a traditional two-step process common for azo dyes.[4]

-

Step 1: Diazotization: The process begins with the diazotization of the primary aromatic amine, 2-Chloro-4-nitrobenzenamine.[1] This reaction is typically performed in an acidic medium, such as hydrochloric acid, to convert the amine into a diazonium salt.[4]

-

Step 2: Azo Coupling: The resulting diazonium salt is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile to form the final this compound molecule.[1]

Caption: Synthesis workflow for this compound.

Purity and Structural Analysis

To ensure the quality and identity of the synthesized compound, several analytical techniques are employed.

-

Purity Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is used to determine the purity of the dye. For azo dyes, the detection wavelength (λmax) is typically around 500 nm.[4]

-

Structural Validation (FTIR & NMR):

-

Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of key functional groups, such as the characteristic azo bond which appears in the 1500–1600 cm⁻¹ region.[4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy validates the structure by identifying aromatic proton signals, which are expected in the δ 6.5–8.5 ppm range.[4]

-

Quantification in Aqueous Solutions

For environmental monitoring and solubility studies, standardized quantification methods are necessary.

-

Methodology: A common protocol involves an initial solid-phase extraction (SPE) using C18 cartridges to concentrate the analyte from the sample. Following extraction, quantification is performed using UV-Vis spectrophotometry.[4]

-

Cross-Validation: For complex matrices like wastewater, results can be cross-validated using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to mitigate interferences.[4]

Spectral Characterization

-

UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique used to determine the maximum absorption wavelength (λmax), which dictates the dye's color.[4] The UV-vis spectra for this compound are typically recorded in the range of 320-680 nm.[9]

Degradation Pathways

This compound is relatively resistant to natural degradation.[4] However, it can be broken down through advanced biological and photocatalytic processes.

Biological Degradation

A sequential anaerobic-aerobic process using microbial consortia has proven effective.

-

Anaerobic Stage: In the initial step, azoreductase enzymes from bacteria like Pseudomonas aeruginosa and Lysinibacillus sphaericus cleave the azo bond (-N=N-), breaking the dye down into constituent aromatic amines.[4]

-

Aerobic Stage: These intermediate amines can then be further mineralized into simpler, less harmful compounds under aerobic conditions.[4]

Caption: Biological degradation pathway of this compound.

Photocatalytic Degradation

Advanced oxidation processes using photocatalysts are also employed for degradation.

-

Mechanism: Semiconductors like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO) are used as photocatalysts. When irradiated, they generate highly reactive hydroxyl radicals (•OH).[4]

-

Action: These powerful and non-selective oxidizing agents attack and decompose the complex organic structure of the this compound molecule.[4]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 3. Disperse Red 65 | 12223-38-0 [chemicalbook.com]

- 4. This compound | High-Purity Dye for Research [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. disperse red suppliers USA [americanchemicalsuppliers.com]

- 8. georgeweil.com [georgeweil.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Disperse Red 65 in Dyeing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of C.I. Disperse Red 65 when dyeing polyester fibers. It covers the physicochemical principles, experimental protocols, and key factors influencing the dyeing process.

Introduction to this compound and Polyester Dyeing

This compound, with the Color Index number 11228, is a monoazo disperse dye.[1] Its chemical structure features a chromophore with limited water solubility, making it suitable for dyeing hydrophobic fibers like polyester.[1][2] Polyester, a synthetic polymer, has a compact, crystalline structure and lacks the ionic groups found in natural fibers, necessitating the use of non-ionic disperse dyes. The dyeing process is not a chemical reaction but rather a solid-solution mechanism where the dye dissolves in the fiber.

Chemical Structure of this compound:

-

Molecular Formula: C₁₈H₁₈ClN₅O₂[1]

-

Molecular Weight: 371.82 g/mol [1]

-

Synthesis: this compound is synthesized through the diazotization of 2-Chloro-4-nitrobenzenamine, which is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile.[1]

Core Mechanism of Action: The Solid-Solution Model

The dyeing of polyester with this compound is best described by the "solid-solution" theory. This model posits that the dye, in its dispersed form in the aqueous dyebath, gradually dissolves and the individual dye molecules are adsorbed onto the fiber surface. Under the influence of high temperature, these molecules then diffuse into the amorphous regions of the polyester fiber, forming a solid solution. The primary forces of attraction between the dye molecules and the polymer chains are van der Waals forces and dipole-dipole interactions.

The dyeing process can be broken down into the following key stages:

-

Dispersion of the Dye: Due to its low water solubility, this compound is finely ground and dispersed in the dyebath with the aid of a dispersing agent. This creates a stable aqueous dispersion of dye particles.

-

Adsorption onto the Fiber Surface: A small amount of the dispersed dye dissolves in the water and these individual dye molecules are then adsorbed onto the surface of the polyester fibers.

-

Diffusion into the Fiber: This is the rate-determining step. At elevated temperatures (typically above the glass transition temperature, Tg, of polyester, which is around 80-85°C), the polymer chains in the amorphous regions of the fiber gain mobility, creating transient voids. The adsorbed dye molecules then diffuse from the surface into the fiber interior, where they become trapped as the fiber cools and the structure becomes more compact.

Key Factors Influencing the Dyeing Process

Several factors critically influence the efficiency and quality of dyeing polyester with this compound:

-

Temperature: Temperature is the most critical factor. Dyeing is typically carried out at high temperatures (120-135°C) under pressure. This high temperature provides the dye molecules with sufficient kinetic energy to overcome the forces holding them in the dyebath and, more importantly, increases the segmental mobility of the polyester chains above its Tg, facilitating dye diffusion into the fiber.

-

pH: The dyebath is generally maintained at an acidic pH of 4.5-5.5. This helps to prevent the degradation of the disperse dye and ensures the stability of the dispersion.

-

Dispersing Agents: These are essential for maintaining the dye in a fine, stable dispersion throughout the dyeing process, preventing aggregation and ensuring even dyeing.

-

Carriers: In some cases, especially when high-pressure equipment is not available, organic compounds known as carriers are used. Carriers swell the polyester fibers, effectively lowering their Tg, and thus increasing the rate of dye diffusion at lower temperatures (around 100°C).[3]

Quantitative Data on Dyeing Performance

Table 1: Illustrative Color Strength (K/S) Values at Different Dyeing Temperatures

| Dyeing Temperature (°C) | K/S Value (at λmax) |

| 100 | 8.5 |

| 110 | 12.3 |

| 120 | 18.7 |

| 130 | 22.5 |

Note: K/S is a measure of the color depth on the fabric, calculated from reflectance values using the Kubelka-Munk equation.

Table 2: Illustrative Colorfastness Properties of a Disperse Red Dye on Polyester

| Fastness Test | ISO Standard | Rating (1-5) |

| Washing | ISO 105-C06 | 4-5 |

| Rubbing (Dry) | ISO 105-X12 | 4-5 |

| Rubbing (Wet) | ISO 105-X12 | 4 |

| Perspiration (Acidic) | ISO 105-E04 | 4-5 |

| Perspiration (Alkaline) | ISO 105-E04 | 4-5 |

| Light (Xenon Arc) | ISO 105-B02 | 5-6 |

Note: Fastness is rated on a scale of 1 to 5, where 5 represents the best fastness.

Experimental Protocols

The following are detailed methodologies for key experiments related to the dyeing of polyester with this compound.

High-Temperature Exhaust Dyeing of Polyester with this compound

This is the most common method for achieving deep shades with good fastness properties.

Materials and Equipment:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

High-temperature, high-pressure dyeing machine

-

Spectrophotometer for color measurement

Procedure:

-

Dye Dispersion Preparation: A stock dispersion of this compound is prepared by pasting the required amount of dye with an equal amount of a suitable dispersing agent and then adding a small amount of warm water.

-

Dye Bath Preparation: The dyebath is set with a liquor ratio of 1:10. The required amount of the dye dispersion is added to the dyebath. The pH of the bath is adjusted to 4.5-5.5 using acetic acid.

-

Dyeing Cycle:

-

The polyester fabric is introduced into the dyebath at 60°C.

-

The temperature is raised to 130°C at a rate of 1.5°C/minute.

-

Dyeing is continued at 130°C for 60 minutes.

-

The dyebath is then cooled to 70°C.

-

-

After-treatment (Reduction Clearing):

-

The dyed fabric is rinsed with warm water.

-

A reduction clearing bath is prepared with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

-

The fabric is treated in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

-

The fabric is then rinsed thoroughly with hot and cold water and dried.

-

Carrier Dyeing of Polyester with this compound

This method is used when dyeing at atmospheric pressure.

Materials and Equipment:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Carrier (e.g., a methylnaphthalene-based carrier)

-

Acetic acid

-

Atmospheric dyeing machine (e.g., a beaker dyeing machine)

-

Spectrophotometer

Procedure:

-

Dye Dispersion and Dye Bath Preparation: This is done similarly to the high-temperature method. The carrier is also added to the dyebath as per the manufacturer's recommendation.

-

Dyeing Cycle:

-

The polyester fabric is introduced into the dyebath at 60°C.

-

The temperature is raised to 100°C (the boil) at a rate of 2°C/minute.

-

Dyeing is continued at the boil for 60-90 minutes.

-

The dyebath is then cooled.

-

-

After-treatment: The after-treatment process, including reduction clearing, is the same as for the high-temperature method.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The general mechanism of disperse dyeing on polyester fiber.

Caption: Experimental workflow for high-temperature exhaust dyeing.

Caption: Experimental workflow for carrier dyeing.

References

An In-depth Technical Guide on the Toxicology and Safety of Disperse Red 65

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and safety data for Disperse Red 65 (CAS No. 12223-38-0). It is intended for informational purposes for a scientific audience. Due to a notable lack of publicly available quantitative toxicity data for this compound, this guide incorporates a read-across approach, utilizing data from the structurally similar and more extensively studied azo dye, Disperse Red 1 (CAS No. 2872-52-8). This approach is clearly indicated where applied.

Executive Summary

This compound is a monoazo dye used in the textile industry for dyeing synthetic fibers such as polyester.[1][2] As with many azo dyes, the primary toxicological concern is not the parent compound itself, but rather the potential for metabolic cleavage of the azo bond to form aromatic amines, which may have genotoxic and carcinogenic properties.[3][4][5] Direct data on the acute and chronic toxicity of this compound is limited. However, information on related disperse dyes suggests potential for skin sensitization.[6] This guide synthesizes the available data and provides an overview of the key toxicological endpoints, experimental methodologies, and metabolic pathways relevant to the safety assessment of this compound.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is sparse. The following tables summarize the known information and include read-across data from Disperse Red 1 for context.

Table 1: Acute Toxicity Data

| Endpoint | Test Species | Route | Value | Reference Substance | Citation |

| LD50 | Data Not Available | Oral | - | This compound | |

| LD50 | Data Not Available | Dermal | - | This compound | |

| LD50 | Data Not Available | Inhalation | - | This compound |

Table 2: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result | Reference Substance | Citation |

| Ames Test | Salmonella typhimurium | With and Without | Positive | Disperse Red 1 | [7] |

| In vitro Micronucleus | Human Hepatoma (HepG2) cells | Not Applicable | Genotoxic | Disperse Red 1 | [8] |

| In vitro Micronucleus | Human Dermal Equivalents | Not Applicable | Non-genotoxic | Disperse Red 1 | [9] |

Table 3: Skin Sensitization Data

| Assay | Test Species | Result | Reference Substance | Citation |

| Skin Sensitization | Guinea Pig | May cause allergic skin reaction | Disperse Red 1 | [10] |

Table 4: Ecotoxicity Data

| Endpoint | Test Species | Value | Reference Substance | Citation |

| Acute Toxicity | Daphnia similis | Data Not Available | This compound | |

| Chronic Toxicity | Daphnia similis | Data Not Available | This compound | |

| Acute Toxicity | Daphnia similis | EC50: 1.8 mg/L | Disperse Red 1 | [5] |

| Chronic Toxicity | Daphnia similis | PNEC: 60 ng/L | Disperse Red 1 | [5] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of substances like this compound are outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay) - Adapted from OECD 471

The Ames test is a widely used method for identifying substances that can produce gene mutations.

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix from hamster liver).[11][12] The bacteria are then plated on a minimal medium lacking histidine. Only bacteria that have undergone a reverse mutation to a histidine-independent state will grow and form colonies. The number of revertant colonies is proportional to the mutagenic potential of the substance.[13][14]

Methodology:

-

Strains: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a post-mitochondrial fraction (S9) from the livers of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). For azo dyes, the addition of flavin mononucleotide (FMN) to the S9 mix is recommended to facilitate azo reduction.[11]

-

Procedure:

-

A mixture of the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer is pre-incubated.[12]

-

Molten top agar is added to the mixture, which is then poured onto the surface of minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Skin Sensitization: Guinea Pig Maximisation Test (GPMT) - Adapted from OECD 406

The GPMT is an in vivo assay to assess the potential of a substance to cause skin sensitization.[8][9][15]

Principle: The test involves an induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic reaction in sensitized animals.[16]

Methodology:

-

Animals: Young, healthy albino guinea pigs are used.

-

Induction Phase (Day 0):

-

Intradermal injections are made in the shoulder region:

-

Freund's Complete Adjuvant (FCA) emulsified with water (1:1).

-

The test substance in a suitable vehicle.

-

The test substance emulsified in FCA.

-

-

-

Topical Induction (Day 7): The test area is treated with the test substance, often after pre-treatment with sodium lauryl sulfate to create a mild irritation. The area is covered with an occlusive dressing for 48 hours.

-

Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically to a flank of the induced animals and a control group (treated with the vehicle only during induction). The application site is covered with an occlusive patch for 24 hours.

-

Scoring: The skin reactions at the challenge sites are observed and graded for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the responses in the test group are compared to the control group.

Acute Eye Irritation/Corrosion - Adapted from OECD 405

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[17][18]

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is scored over a period of time.[19]

Methodology:

-

Animals: Healthy, adult albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second.

-

The other eye remains untreated as a control.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. If irritation persists, observations may continue for up to 21 days.

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis, discharge) are scored according to a standardized scale. The reversibility of the lesions is also assessed.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Azo Dyes

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This process is catalyzed by azoreductases found in the liver and, significantly, in the gut microbiota.[3][10] The resulting products are aromatic amines, which can then undergo further metabolic activation, such as N-hydroxylation, leading to the formation of reactive intermediates that can bind to DNA and other macromolecules, potentially causing genotoxicity and carcinogenicity.[4]

Caption: Metabolic pathway of azo dyes leading to potential toxicity.

General Workflow for Toxicological Assessment

A typical workflow for assessing the toxicology of a chemical like this compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.

Caption: Tiered workflow for toxicological assessment of a chemical.

Conclusion

The available data on the toxicology of this compound is limited, necessitating a read-across approach from the better-studied analogue, Disperse Red 1. The primary toxicological concerns for this class of azo dyes are genotoxicity following metabolic activation and skin sensitization. Standardized OECD protocols are available and should be employed for a comprehensive safety assessment. Further research is required to establish a complete toxicological profile for this compound, including quantitative data on acute and chronic toxicity, to enable a more definitive risk assessment.

References

- 1. oecd.org [oecd.org]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Toxicological significance of azo dye metabolism by human intestinal microbiota. | Semantic Scholar [semanticscholar.org]

- 6. scialert.net [scialert.net]

- 7. This compound | High-Purity Dye for Research [benchchem.com]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Screening of azo dyes for mutagenicity with Ames/Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ec.europa.eu [ec.europa.eu]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

An In-depth Technical Guide to Disperse Red 65: A Monoazo Dye for Synthetic Fibers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 65, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing hydrophobic fibers. Its chemical structure, characterized by a single azo bond (-N=N-), imparts a vibrant red hue to synthetic fabrics such as polyester, for which it is particularly well-suited. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and standardized methods for its application in textile dyeing. Furthermore, this document outlines its spectroscopic profile, fastness characteristics, and available toxicological data, presenting a holistic resource for researchers and professionals in chemistry, materials science, and textile engineering.

Chemical and Physical Properties

This compound is an organic compound characterized by its limited solubility in water, a defining feature of disperse dyes.[1] This property necessitates its application as a fine dispersion in an aqueous medium.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 3-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)(ethyl)amino)propanenitrile | [3] |

| C.I. Name | This compound | [3] |

| C.I. Number | 11228 | [3] |

| CAS Number | 12223-38-0 | [3] |

| Molecular Formula | C₁₈H₁₈ClN₅O₂ | [3] |

| Molecular Weight | 371.82 g/mol | [3] |

| Boiling Point | 589.4 °C at 760 mmHg | [4] |

| Flash Point | 310.3 °C | [4] |

| Appearance | Dark red powder | [3] |

| Solubility | Low in water | [2] |

Synthesis of this compound

The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. The process involves two primary stages: the diazotization of an aromatic amine followed by its coupling with a suitable coupling component.[2]

Synthesis Workflow

Experimental Protocol

Materials:

-

2-Chloro-4-nitroaniline

-

Sodium nitrite

-

Concentrated sulfuric acid

-

3-(Ethyl(m-tolyl)amino)propanenitrile

-

Acetic acid

-

Ice

-

Water

-

Sulphamic acid

Procedure:

-

Diazotization:

-

In a flask, mix 2-chloro-4-nitroaniline (7 mmol) with water (20 mL) and concentrated sulfuric acid (5 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite (8 mmol) in cold water and add it dropwise to the amine slurry over 30 minutes, maintaining the temperature between 0-5 °C with constant stirring.

-

After the addition is complete, stir the mixture for an additional hour at the same temperature.

-

To remove any excess nitrous acid, add a small amount of sulphamic acid until a sample of the solution no longer gives a positive reaction with starch-iodide paper.[5]

-

-

Azo Coupling:

-

In a separate beaker, dissolve 3-(Ethyl(m-tolyl)amino)propanenitrile in acetic acid (5 mL).

-

Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 10 °C.

-

Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

-

-

Isolation and Purification:

-

The precipitated dye is collected by filtration.

-

Wash the filter cake thoroughly with water until the washings are neutral.

-

Dry the purified this compound in an oven at 60-70 °C.

-

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

UV-Visible Spectroscopy

In a study analyzing a mixture of six disperse dyes, the UV-visible spectrum of this compound was recorded in the range of 320-680 nm.[6] The maximum absorption wavelength (λmax) is a key identifier for the dye's color. For Disperse Red 1, a structurally similar dye, the λmax is reported to be 502 nm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups within the this compound molecule. Key expected peaks include:

-

Azo group (-N=N-): around 1600 cm⁻¹

-

Nitrile group (-C≡N): in the range of 2200-2300 cm⁻¹

-

Nitro group (-NO₂): with symmetric and asymmetric stretching vibrations typically between 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

Aromatic C-H and C=C bonds: various peaks in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming its structure.

Application in Textile Dyeing

This compound is primarily used for dyeing polyester fibers. The dyeing process is typically carried out at high temperatures to facilitate the diffusion of the dye molecules into the amorphous regions of the polymer.

High-Temperature Dyeing Protocol for Polyester

Materials:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Acetic acid (to adjust pH)

Procedure:

-

Dye Bath Preparation:

-

Prepare a paste of the required amount of this compound with a dispersing agent.

-

Add this paste to the dye bath containing water.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[7]

-

-

Dyeing Process:

-

Introduce the polyester fabric into the dye bath at approximately 60 °C.

-

Raise the temperature of the dye bath to 130 °C at a rate of 1-2 °C per minute.

-

Maintain the temperature at 130 °C for 60 minutes to ensure proper dye penetration and fixation.[7]

-

After dyeing, cool the bath down to 60 °C.

-

-

After-treatment (Reduction Clearing):

-

Rinse the dyed fabric.

-

To improve wash fastness, a reduction clearing process is performed to remove any unfixed dye from the fiber surface. This typically involves treating the fabric in a bath containing sodium hydrosulfite and a detergent at an elevated temperature.

-

Rinse the fabric thoroughly and dry.[7]

-

Dyeing Process Workflow

Fastness Properties

The fastness of a dye refers to the resistance of the color to various environmental factors during the use of the textile. For apparel, good fastness to washing, perspiration, and light are crucial.[4]

| Fastness Property | ISO Test Method | Typical Requirement for Apparel |

| Light Fastness | ISO 105-B02 | Grade 4 or higher |

| Washing Fastness | ISO 105-C06 | Grade 4 or higher |

| Perspiration Fastness | ISO 105-E04 | Grade 4 or higher |

Toxicological Information

Azo dyes, as a class, are subject to scrutiny regarding their potential toxicological effects. Some azo dyes have the potential to cleave under reductive conditions to form aromatic amines, some of which are known carcinogens.

Conclusion

This compound remains a commercially important dye for the coloration of synthetic textiles, particularly polyester. Its synthesis via diazo coupling is a well-established and efficient process. The application of this dye through high-temperature dyeing methods yields vibrant red shades with good fastness properties, meeting the demands of the textile industry. While specific toxicological data for this compound is limited, the general considerations for azo dyes necessitate careful handling and responsible disposal. Further research into its detailed toxicological profile and the development of more eco-friendly dyeing processes will be beneficial for the sustainable use of this and similar colorants.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | High-Purity Dye for Research [benchchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Disperse Dyes for Polyester | 4 Performance Applications [vietextile.com]

- 5. ftstjournal.com [ftstjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. textilelearner.net [textilelearner.net]

- 8. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]

The Photostability of Disperse Red 65: A Technical Guide

Introduction

Disperse Red 65, also identified by the Colour Index (C.I.) number 11228, is a monoazo dye characterized by its dark red hue. Its chemical formula is C18H18ClN5O2.[1] This dye is primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester, acetate, and triacetate.[1] It is also found in applications involving polyvinyl chloride and wool/polyester fiber blends.[1] The performance and longevity of dyed textiles are significantly influenced by the photostability of the dye, which is its ability to resist fading and degradation upon exposure to light. This technical guide provides an in-depth analysis of the photostability of this compound, including its degradation mechanisms, factors influencing its stability, quantitative data, and detailed experimental protocols for its evaluation.

Core Concepts of Photostability

The photostability of a dye is a critical factor in its performance, particularly for textiles that will be exposed to sunlight. The energy from light, especially in the ultraviolet (UV) region, can be absorbed by the dye molecules, leading to their excitation. If the excited molecule cannot efficiently dissipate this energy, it may undergo chemical reactions that result in the breakdown of its chromophoric system, the part of the molecule responsible for its color. This process, known as photodegradation or photofading, leads to a loss of color intensity and can also alter the hue of the fabric.

Quantitative Data on the Photostability of this compound

Quantitative data on the photostability of this compound is primarily available in the form of light fastness ratings. These ratings are determined by exposing a dyed substrate to a standardized light source and comparing the degree of fading to a set of blue wool standards. The blue wool scale ranges from 1 (very poor light fastness) to 8 (excellent light fastness).

| Property | Standard | Rating |

| Light Fastness | AATCC | 6 |

| Light Fastness | ISO | 5-6 |

| Ironing Fastness | AATCC & ISO | 4-5 (Fading), 4-5 (Stain) |

| Perspiration Fastness | AATCC & ISO | 5 (Fading), 5 (Stain) |

| Washing Fastness | AATCC & ISO | 4-5 (Fading), 4-5 (Stain) |

Table 1: Fastness Properties of this compound.[1]

Disperse dyes, in general, are known to have fair to good light fastness, typically with ratings around 4-5.[2] The light fastness of this compound, with a rating of 5-6 (ISO) and 6 (AATCC), is considered good and suitable for many textile applications.[1]

Factors Influencing the Photostability of this compound

Several factors can influence the rate and extent of photodegradation of this compound:

-

Light Intensity and Wavelength: Higher light intensity generally leads to a faster rate of degradation. The UV portion of the light spectrum is particularly damaging to organic dyes.

-

Substrate: The type of fiber to which the dye is applied plays a crucial role. The photostability of disperse dyes is generally good on polyester due to the hydrophobic and crystalline nature of the fiber, which can protect the dye molecules.

-

Dye Concentration: The depth of the shade can affect light fastness. Generally, darker shades tend to have better light fastness than lighter shades.

-

Presence of Other Substances: The presence of impurities, additives, and finishing agents on the textile can either enhance or reduce the photostability of the dye. For instance, some UV absorbers can be added to improve light fastness.

-

Environmental Factors: Temperature, humidity, and the presence of atmospheric pollutants like ozone and nitrogen oxides can also contribute to the degradation of the dye.

Degradation Pathways of this compound

The primary mechanism for the degradation of azo dyes like this compound is the cleavage of the azo bond (–N=N–). This can be initiated through various processes, including photocatalysis and biological degradation.

Photocatalytic Degradation

In the presence of a semiconductor photocatalyst, such as titanium dioxide (TiO2), and a suitable light source (e.g., UV light), reactive oxygen species (ROS) like hydroxyl radicals (•OH) are generated. These highly reactive species can attack the dye molecule, leading to the cleavage of the azo bond and the subsequent breakdown of the aromatic rings. The degradation often proceeds through the formation of aromatic amines, which can be further mineralized into simpler, less harmful compounds like CO2 and H2O with sufficient exposure time.[3]

The efficiency of photocatalytic degradation is influenced by factors such as the pH of the solution, the concentration of the catalyst, and the intensity of the light source.[3] For TiO2, the surface charge is positive at a pH below its point of zero charge (around 6.5) and negative at a higher pH, which affects the adsorption of the dye molecule onto the catalyst surface.[3]

Caption: Photocatalytic degradation pathway of this compound.

Experimental Protocols

The evaluation of the photostability of this compound typically involves standardized tests for light fastness and more fundamental studies on its photodegradation kinetics.

Light Fastness Testing (ISO 105-B02)

This standard specifies a method for determining the color fastness of textiles to artificial light using a xenon arc fading lamp, which simulates natural daylight.[4][5][6][7]

Methodology:

-

Specimen Preparation: A sample of the textile dyed with this compound is prepared. A portion of the specimen is covered with an opaque mask.

-

Reference Materials: A set of blue wool references (typically 1 to 8) is used. These references have known light fastness properties, with reference 1 having the lowest and 8 the highest fastness.[4][8][9]

-

Exposure: The dyed specimen and the blue wool references are simultaneously exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.[4][10]

-

Assessment: The exposure is continued until a specified degree of fading is observed on the blue wool references. The change in color of the exposed part of the test specimen is then assessed by comparing it with the unexposed (masked) part. This comparison is done visually using a grey scale for assessing change in color, which ranges from 5 (no change) to 1 (severe change).[8][9]

-

Rating: The light fastness rating of the specimen is the number of the blue wool reference that shows a similar change in color.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]

- 3. This compound | High-Purity Dye for Research [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijret.org [ijret.org]

- 6. bugose.com [bugose.com]

- 7. Colour fastness | Centexbel [centexbel.be]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. wewontech.com [wewontech.com]

- 10. Understanding the Reference Materials Used in ISO 105-B02 | Q-Lab [q-lab.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Red 65

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 65 is a monoazo dye used in the textile industry for dyeing polyester and other synthetic fibers.[1][2][3] Due to its potential to be an allergen and the possibility of it containing carcinogenic aromatic amines, regulatory bodies have set restrictions on its presence in consumer products. Accurate and reliable analytical methods are therefore essential for the quantification of this compound in various matrices. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and robust technique for the analysis of disperse dyes.[4][5]

Experimental Protocol

This protocol outlines a general method for the HPLC analysis of this compound. Method validation and optimization may be required for specific sample matrices.

1. Materials and Reagents

-

This compound analytical standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Solvents for sample extraction (e.g., methanol, acetone)[6]

2. Instrumentation

-

HPLC system with a gradient pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

3. Chromatographic Conditions

A C18 reversed-phase column is a common choice for the separation of disperse dyes.[4]

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-20 min: 90% B; 20-22 min: 90-40% B; 22-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | Maximum absorbance of this compound (determine by scanning standard) |

4. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

-

Sample Preparation (from textile):

-

Accurately weigh a small piece of the textile sample (e.g., 1 g).

-

Extract the dye using a suitable solvent (e.g., 20 mL of methanol) in an ultrasonic bath at 50 °C for 30 minutes.[7]

-

Centrifuge the extract to separate the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC analysis of this compound. Please note that these values are typical and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Typical Value |

| Retention Time (tR) | Dependent on the specific method, but should be reproducible |

| Linearity (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | Method dependent, can be in the low ng/mL range |

| Limit of Quantification (LOQ) | Method dependent, can be in the low to mid ng/mL range |

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse dyes 2 page [m.chemicalbook.com]

- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | High-Purity Dye for Research [benchchem.com]

- 6. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

Application Note: Quantitative Analysis of Disperse Red 65 in Textiles by LC/MS/MS

Abstract

This application note presents a detailed protocol for the quantification of Disperse Red 65 (C.I. 11228), a mono-azo dye, in textile samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). Disperse dyes are widely used for coloring synthetic fibers like polyester but are also recognized as potential allergens and carcinogens, necessitating sensitive and specific analytical methods for their monitoring.[1][2][3] The described method employs a simple methanol extraction followed by analysis on a triple quadrupole mass spectrometer, offering high sensitivity and selectivity for the quantification of this compound. This protocol is designed for research and quality control laboratories monitoring restricted substances in consumer products.

Introduction

This compound (CAS No. 12223-38-0) is a synthetic dye belonging to the single azo class, characterized by the molecular formula C₁₈H₁₈ClN₅O₂ and a molecular weight of 371.82 g/mol .[4][5] Its primary application is in the dyeing of polyester and other synthetic fabrics.[1][4] Due to the potential health risks associated with certain azo dyes, regulatory bodies and industry standards have set limits on their presence in consumer goods. LC/MS/MS has become the preferred analytical technique for this purpose due to its superior sensitivity and specificity compared to traditional methods like HPLC-UV.[2] This method utilizes Multiple Reaction Monitoring (MRM) to specifically detect and quantify the target analyte even in complex matrices.

Experimental Protocol

Materials and Reagents

-

Solvents: Methanol (MeOH), Acetonitrile (ACN), and Water (H₂O), all LC/MS grade.

-

Reagents: Formic acid (FA) and Ammonium acetate, LC/MS grade.

-

Standards: this compound analytical standard.

-

Sample Matrix: Blank textile samples (e.g., 100% polyester) confirmed to be free of this compound.

Standard and Sample Preparation

2.1. Standard Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of this compound standard.

-

Dissolve in 100 mL of methanol to obtain a 100 µg/mL stock solution.

-

Store the stock solution at -20°C in an amber vial.

2.2. Working Standard Solutions

-

Prepare a series of working standards by diluting the stock solution with methanol or the initial mobile phase composition.

-

A typical calibration curve range for disperse dyes is 0.1 to 100 ng/mL.[4]

2.3. Sample Extraction from Textiles

-

Cut the textile sample into small pieces (approx. 5x5 mm).

-

Accurately weigh 1.0 g of the cut sample into a 50 mL polypropylene tube.

-

Add 20 mL of methanol to the tube.[6]

-

Centrifuge the sample at 10,000 rpm for 10 minutes.[6]

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC/MS/MS analysis.[6]

LC/MS/MS Instrumentation and Conditions

The following conditions are based on typical methods for disperse dye analysis and should be optimized for the specific instrument used.[2][4]

3.1. Liquid Chromatography (LC) Conditions

-

Instrument: UHPLC system such as a Shimadzu Nexera or Waters ACQUITY.

-

Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm) is recommended.[1]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 5 µL.[2]

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 2.0 5 12.0 95 17.0 95 17.1 5 | 20.0 | 5 |

3.2. Mass Spectrometry (MS) Conditions

-

Instrument: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 4500, Shimadzu LCMS-8040).[1][4]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: 5500 V.[4]

-

Source Temperature: 550°C.[4]

-

Nebulizing Gas (GS1): 40 psi.[4]

-

Heater Gas (GS2): 40 psi.[4]

-

Curtain Gas (CUR): 40 psi.[4]

-

Collision Gas (CAD): Medium setting or Argon at 230 kPa.[2][4]

MRM Transitions for this compound

The precursor ion ([M+H]⁺) for this compound (C₁₈H₁₈ClN₅O₂) is m/z 372.8. Product ions must be determined by infusing a standard solution and performing a product ion scan. The following are proposed transitions based on the known structure from its synthesis (diazotization of 2-Chloro-4-nitrobenzenamine and coupling with 3-(Ethyl(m-tolyl)amino)propanenitrile).[4] At least two transitions should be monitored for confident quantification and confirmation.

Table 1: Proposed MRM Transitions for this compound

| Compound Name | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Function |

|---|---|---|---|

| This compound | 372.8 | To be determined | Quantifier |

| This compound | 372.8 | To be determined | Qualifier |

Note: Product ions should be experimentally determined for the specific instrument. Collision energies must be optimized for each transition.

Data Presentation

Quantitative performance of the method should be evaluated by determining the linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), precision, and recovery. The following tables summarize typical performance data observed for similar disperse dye analyses.

Table 2: Method Performance Characteristics (Example Data)

| Parameter | Result |

|---|---|

| Linearity (r²) | >0.995 |

| Linear Range | 0.1 - 100 ng/mL[4] |

| LOD | 0.02 - 1.35 ng/mL[3] |

| LOQ | 0.06 - 4.09 ng/mL[3] |

| Precision (%RSD, n=6) | < 15%[3] |

Table 3: Recovery and Matrix Effect (Example Data)

| Concentration Spiked | Recovery (%) | Matrix Effect (%) |

|---|---|---|

| 10 ng/mL | 81.8 - 114.1%[1] | Varies significantly by dye and matrix[3] |

| 50 ng/mL | 84.9 - 104.1%[1] | Dilution may be required to mitigate[7] |

Workflow Visualization

The overall experimental workflow, from sample collection to final data analysis, is depicted below.

Caption: LC/MS/MS workflow for this compound quantification.

Conclusion

The described LC/MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound in textile matrices. The simple extraction procedure combined with the selectivity of tandem mass spectrometry allows for reliable detection at low levels, ensuring compliance with safety regulations and quality standards in the textile industry. Method validation, including the experimental determination of MRM transitions and evaluation of matrix effects, is a critical step for implementation in any laboratory.

References

- 1. Low Price Excellent Washing Fastness this compound Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 2. shimadzu.com [shimadzu.com]

- 3. lcms.cz [lcms.cz]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Disperse dyes 2 page [m.chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. laborindo.com [laborindo.com]

Application Notes and Protocols for Polyester Dyeing with DISPERSE RED 65

Introduction

Disperse Red 65 (C.I. 11228) is a monoazo disperse dye suitable for dyeing hydrophobic fibers, particularly polyester.[1] Due to their non-ionic nature and low water solubility, disperse dyes are effective in coloring polyester fibers, which have a negatively charged surface.[2] The dyeing process is typically carried out at high temperatures, with the assistance of carriers, or through a thermosol method to facilitate dye penetration into the compact molecular structure of polyester.[3][4] Proper control of dyeing parameters such as temperature, pH, and time is crucial for achieving optimal color yield and fastness properties.[2][5]

Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 11228 | [1] |

| CAS Number | 12223-38-0 | [1] |

| Molecular Formula | C18H18ClN5O2 | [1] |

| Molecular Weight | 371.82 | [1] |

| Molecular Structure | Single Azo Class | [1] |

| Appearance | Dark Red Powder | [1] |

Colorfastness Properties of this compound on Polyester

The following table summarizes the colorfastness of polyester dyed with this compound according to AATCC and ISO standards.

| Fastness Test | AATCC Rating | ISO Rating | Reference |

| Ironing | 4-5 | 4-5 | [1] |

| Light | 4 | 5 | [1] |

| Perspiration (Fading) | 6 | 5-6 | [1] |

| Perspiration (Staining) | 5 | 4-5 | [1] |

| Washing (Fading) | 5 | 5 | [1] |

| Washing (Staining) | 4-5 | 5 | [1] |

Experimental Protocols

Three primary methods for dyeing polyester with disperse dyes are the High-Temperature Dyeing Method, Carrier Dyeing Method, and Thermosol Dyeing Method.[2][6]

1. High-Temperature Dyeing Method (Exhaust Method)

This is a widely used method that involves dyeing under pressure at temperatures above the boiling point of water.[4]

Protocol:

-

Fabric Preparation: Scour the polyester fabric to remove any impurities, oils, or sizes. A typical scouring recipe involves treating the fabric with a solution containing a non-ionic detergent.[7]

-

Dye Bath Preparation:

-

Dyeing Process:

-

Introduce the polyester fabric into the dye bath at approximately 60°C.[2]

-

Run the fabric in the bath for 15 minutes at this temperature.[2]

-

Raise the temperature to 130°C at a rate of 1-2°C per minute.[4][8]

-

Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4]

-

Cool the dye bath to 60°C.[2]

-

-

After-treatment (Reduction Clearing):

-

Rinse the dyed fabric with hot water.[2]

-

Prepare a reduction clearing bath containing sodium hydrosulfite and sodium hydroxide.[9]

-

Treat the fabric in this bath at 60-80°C for 10-20 minutes to remove unfixed surface dye and improve wash fastness.[9][10]

-

Rinse the fabric thoroughly with hot and then cold water.[11]

-

-

Drying: Dry the fabric.

Experimental Workflow: High-Temperature Dyeing

Caption: High-temperature exhaust dyeing workflow for polyester.

2. Carrier Dyeing Method

This method allows dyeing at or near the boiling point of water (around 100°C) by using a "carrier" chemical that swells the polyester fibers, enabling dye penetration.[11]

Protocol:

-

Fabric Preparation: Scour the polyester fabric as described previously.[7]

-

Dye Bath Preparation:

-

Dyeing Process:

-

After-treatment:

-

Drying: Dry the fabric.

Experimental Workflow: Carrier Dyeing

Caption: Carrier dyeing workflow for polyester fabrics.

3. Thermosol Dyeing Method

This is a continuous method where the dye is fixed at high temperatures in a dry heat chamber.[2]

Protocol:

-

Padding:

-

Prepare a padding liquor containing this compound, a thickener, and a migration inhibitor.

-

Pad the fabric through this liquor in a padding mangle to achieve a specific wet pick-up percentage.[2]

-

-

Drying:

-

Dry the padded fabric, typically at around 100°C. Infrared drying is often preferred to minimize dye migration.[2]

-

-

Thermofixation:

-

After-treatment:

Logical Relationship: Thermosol Dyeing Process

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. textilelearner.net [textilelearner.net]

- 3. Disperse Dyes for Polyester | 4 Performance Applications [vietextile.com]

- 4. autumnchem.com [autumnchem.com]

- 5. dspace.tul.cz [dspace.tul.cz]

- 6. scribd.com [scribd.com]

- 7. georgeweil.com [georgeweil.com]

- 8. What is the dyeing process of disperse dye polyester? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 9. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dyeing of polyester with disperse reactive dyes | PPTX [slideshare.net]

- 11. textilestudycenter.com [textilestudycenter.com]

- 12. textilecoach.net [textilecoach.net]

Application Notes and Protocols: Disperse Red 65 as a Putative Fluorescent Probe in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a research and development guide. Disperse Red 65 is primarily documented as a textile and plastics dye and is classified as a fluorescent dye. However, to date, there is a significant lack of publicly available data characterizing its specific photophysical properties and its application as a fluorescent probe in biological microscopy. The information herein is based on general principles of fluorescence microscopy and protocols for dye characterization. All quantitative data specific to this compound are listed as "To Be Determined (TBD)" and should be established experimentally.

Introduction

This compound (C.I. 11228) is a synthetic dye belonging to the single azo class.[1] While its primary application lies in the dyeing of polyester and other synthetic fibers, its chemical structure suggests potential fluorescent properties that could be harnessed for biological imaging.[1][2] This document outlines the necessary experimental framework to characterize this compound as a fluorescent probe for microscopy and provides detailed protocols for its potential application in cellular imaging and drug development research.

Potential Applications in Microscopy

Should this compound exhibit suitable photophysical properties and biocompatibility, it could potentially be utilized in various microscopy applications, including:

-

General Cellular Staining: As a lipophilic molecule, it may preferentially accumulate in lipid-rich structures such as cell membranes, lipid droplets, or the endoplasmic reticulum.

-

Live-Cell Imaging: If proven to be non-toxic at effective concentrations, it could be used for dynamic studies in living cells.

-

Drug Delivery Visualization: Its hydrophobic nature might allow it to be encapsulated within drug delivery vehicles (e.g., nanoparticles, liposomes), serving as a fluorescent tracer to monitor their cellular uptake and trafficking.

-

Flow Cytometry: Depending on its excitation and emission spectra, it could potentially be used as a fluorescent label in flow cytometry applications.

Data Presentation: Photophysical and Cytotoxicity Properties (Hypothetical)

The following tables summarize the critical quantitative data that must be experimentally determined to validate this compound as a fluorescent probe.

Table 1: Photophysical Properties of this compound

| Parameter | Value | Method of Determination |

| Excitation Maximum (λex) | To Be Determined (TBD) | Fluorescence Spectroscopy |

| Emission Maximum (λem) | To Be Determined (TBD) | Fluorescence Spectroscopy |

| Molar Extinction Coefficient (ε) | To Be Determined (TBD) | UV-Vis Spectrophotometry |

| Fluorescence Quantum Yield (Φf) | To Be Determined (TBD) | Comparative or Absolute Method |

| Stokes Shift | To Be Determined (TBD) | Calculated from λex and λem |

| Photostability | To Be Determined (TBD) | Time-lapse microscopy |

| Solvatochromism | To Be Determined (TBD) | Spectroscopy in various solvents |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (μM) | Assay Method | Exposure Time (hours) |

| e.g., HeLa, HepG2, etc. | To Be Determined (TBD) | e.g., MTT, MTS, CellTiter-Glo | 24, 48, 72 |

Experimental Protocols

The following section provides detailed methodologies for the essential experiments required to characterize and utilize this compound as a fluorescent probe.

Protocol for Determining Photophysical Properties

This protocol outlines the steps to measure the fundamental spectral properties of this compound.

Objective: To determine the excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield of this compound.

Materials:

-

This compound powder

-

Spectroscopy-grade solvents (e.g., DMSO, ethanol, PBS)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Reference fluorescent standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95)

Procedure:

A. Determination of Molar Extinction Coefficient (ε): [3][4]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known high concentration (e.g., 10 mM).

-

Create a series of dilutions from the stock solution in the desired experimental solvent (e.g., PBS with 0.1% DMSO).

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

B. Determination of Excitation and Emission Spectra: [5]

-

Prepare a dilute solution of this compound in the desired solvent. The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

Emission Spectrum: Set the fluorometer to excite the sample at its absorbance maximum (λmax determined in 4.1.A). Scan a range of emission wavelengths (e.g., λmax + 20 nm to 800 nm) to find the emission maximum (λem).

-

Excitation Spectrum: Set the emission wavelength to the determined λem. Scan a range of excitation wavelengths (e.g., 300 nm to λem - 20 nm) to determine the excitation maximum (λex).

C. Determination of Fluorescence Quantum Yield (Φf) (Comparative Method): [6]

-

Prepare a series of solutions of both the reference standard and this compound in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the reference.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the standard and the sample.

-

Integrate the area under the emission curve for each measurement.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Calculate the quantum yield of this compound using the following equation: Φf_sample = Φf_ref * (Slope_sample / Slope_ref) * (n_sample^2 / n_ref^2) where Φf is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Protocol for Cellular Staining and Imaging

This protocol provides a general guideline for staining live or fixed cells with this compound. Optimization will be required for different cell types and experimental conditions.

Objective: To visualize cellular structures using this compound as a fluorescent probe.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope with appropriate filter sets (to be determined based on λex/λem)

Procedure for Live-Cell Staining:

-

Culture cells to the desired confluency on imaging-compatible plates or coverslips.

-

Prepare a working solution of this compound in pre-warmed culture medium. The final concentration should be titrated (e.g., 1-20 µM) to achieve optimal staining with minimal toxicity.

-

Remove the existing culture medium and replace it with the staining solution.

-

Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.

-

Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.

-

Add fresh pre-warmed medium or an appropriate imaging buffer.

-

Image the cells immediately using a fluorescence microscope.

Procedure for Fixed-Cell Staining:

-

Culture and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is desired. Wash three times with PBS.

-

Prepare a working solution of this compound in PBS.

-

Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on a microscope slide with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

Protocol for Cytotoxicity Assay

This protocol is essential to determine the concentration range at which this compound can be used for live-cell imaging without inducing significant cell death.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.

Materials:

-

Cultured cells

-

This compound stock solution

-

96-well plates

-

Culture medium

-

Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium.

-